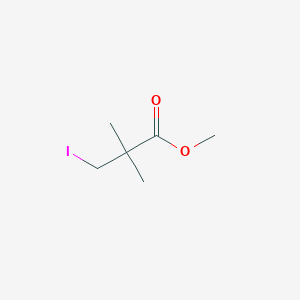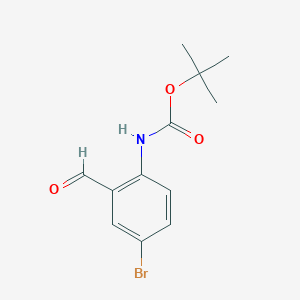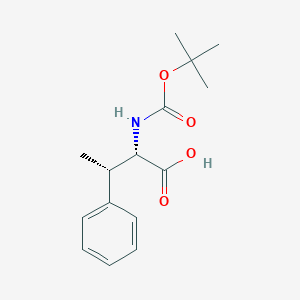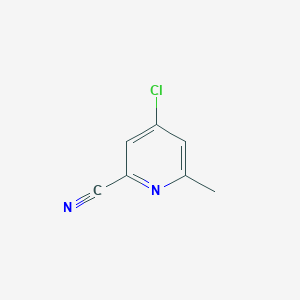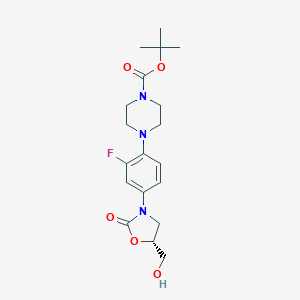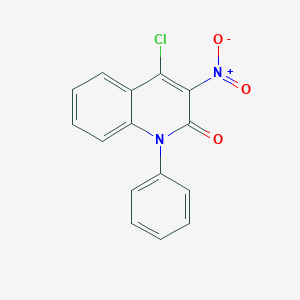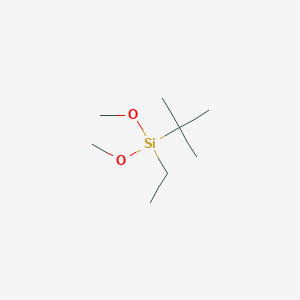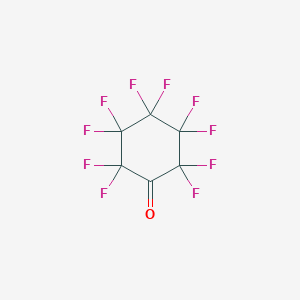
Decafluorocyclohexanone
Vue d'ensemble
Description
Decafluorocyclohexanone is a chemical compound with the molecular formula C6F10O . It is also known by other names such as perfluorocyclohexanone and 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one . The molecular weight of Decafluorocyclohexanone is 278.05 g/mol .
Molecular Structure Analysis
The molecular structure of Decafluorocyclohexanone is characterized by a cyclohexanone ring where all the hydrogen atoms are replaced by fluorine atoms . The IUPAC name for this compound is 2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-one . The InChI string and the Canonical SMILES string provide a text representation of the molecule’s structure .Physical And Chemical Properties Analysis
Decafluorocyclohexanone has several computed properties. It has a molecular weight of 278.05 g/mol and does not have any hydrogen bond donors. It has 11 hydrogen bond acceptors and does not have any rotatable bonds . The exact mass and the monoisotopic mass of the compound are both 277.97894624 g/mol . The topological polar surface area is 17.1 Ų .Applications De Recherche Scientifique
Synthesis of Fluorinated Compounds
Decafluorocyclohexanone (DFCH) plays a significant role in the synthesis of various fluorinated compounds. The conversion of decafluorocyclohexene to DFCH, and subsequently to 1-H-decafluorocyclohexylamine, highlights its utility in creating fluorine-rich organic molecules (Coe, Sleigh, & Tatlow, 1980).
Role in Fluoroalcohol Preparation
DFCH is involved in the preparation of various fluoroalcohols. For example, the thermally unstable α-fluoroalcohol undecafluorocyclohexanol is prepared by adding hydrogen fluoride to the corresponding ketone, which involves DFCH as an intermediate (Schaab et al., 2018).
Decellularization Processes in Tissue Engineering
DFCH is potentially relevant in the field of tissue engineering and regenerative medicine, particularly in the decellularization of tissues and organs. Decellularized matrices created using such compounds are crucial in providing a natural cellular environment that facilitates tissue restoration (Keane, Swinehart, & Badylak, 2015), (Taylor et al., 2018).
Nanotechnology in Drug Delivery
In nanotechnology, particularly in targeted drug delivery for bone diseases and bone regeneration, DFCH derivatives may be significant. Nanostructured particles and scaffolds involving such compounds could enhance treatment efficacy and specificity (Gu, Wu, Chen, & Xiao, 2013).
Polymer Science Applications
DFCH is also important in the synthesis of specific polymers. Cyclohexanone oxime-blocked polyisocyanates, for instance, involve the use of DFCH or its derivatives in their synthesis, analyzing their properties and potential applications in various fields (Kothandaraman & Thangavel, 1993).
Green Chemistry Applications
Furthermore, DFCH can be involved in environmentally friendly chemistry processes. For example, the direct oxidation of cyclohexenes to produce adipic acid, a key component in nylon production, presents a greener alternative to traditional methods (Sato, Aoki, & Noyori, 1998).
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decafluorocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F10O/c7-2(8)1(17)3(9,10)5(13,14)6(15,16)4(2,11)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMDTEARLZOACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502941 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decafluorocyclohexanone | |
CAS RN |
1898-91-5 | |
| Record name | 2,2,3,3,4,4,5,5,6,6-Decafluorocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decafluorocyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






